molecular formula C12H10Cl2O3 B8286883 3-Benzoyloxymethyl-2,2-dichlorocyclobutanone

3-Benzoyloxymethyl-2,2-dichlorocyclobutanone

Cat. No. B8286883
M. Wt: 273.11 g/mol
InChI Key: DEKGRHCBHSZTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825155B2

Procedure details

To a suspension of benzoic acid allyl ester (100 g, 0.617 mol) and zinc (activated Zn) (161 g, 2.47 mol) in diethyl ether (1.23 L) was added dropwise a solution of trichloroacetyl chloride (223 g, 1.23 mol) and dimethoxyethane (110 g, 1.23 mol) in diethyl ether (1.23 L, 2 L/mol) over 40 minutes under nitrogen with vigorously stirring, and then the mixture was stirred at room temperature (internal temperature: 30° C.) for 29 hours. During the stirring, additional zinc (activated Zn) (respectively, 150 g (2.29 mol) and 100 g (1.53 mol)) was added at 7 and 24 hours after the beginning of the stirring. To the reaction mixture was added hexane (1 L), and the mixture was stirred for 10 minutes, and then the solid was removed by decantation and the supernatant was washed with water (1 L), aqueous saturated sodium bicarbonate solution (3×1 L) and saturated saline (500 mL), and dried over magnesium sulfate. The mixture was evaporated and the precipitated white solid was collected by filtration and washed with hexane (500 mL) to give the titled compound (62.5 g, 37%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.23 L
Type
solvent
Reaction Step One
Name
Quantity
161 g
Type
catalyst
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.23 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:3].[Cl:13][C:14]([Cl:19])(Cl)[C:15](Cl)=[O:16].C(COC)OC.CCCCCC>C(OCC)C.[Zn]>[C:5]([O:4][CH2:1][CH:2]1[CH2:3][C:15](=[O:16])[C:14]1([Cl:19])[Cl:13])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)OC(C1=CC=CC=C1)=O
Name
Quantity
1.23 L
Type
solvent
Smiles
C(C)OCC
Name
Quantity
161 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
223 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
110 g
Type
reactant
Smiles
C(OC)COC
Name
Quantity
1.23 L
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature (internal temperature: 30° C.) for 29 hours
Duration
29 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solid was removed by decantation
WASH
Type
WASH
Details
the supernatant was washed with water (1 L), aqueous saturated sodium bicarbonate solution (3×1 L) and saturated saline (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
FILTRATION
Type
FILTRATION
Details
the precipitated white solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane (500 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1C(C(C1)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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